molecular formula C10H14N2S B1270563 1-Benzyl-3,3-dimethylthiourea CAS No. 2741-14-2

1-Benzyl-3,3-dimethylthiourea

Cat. No. B1270563
CAS RN: 2741-14-2
M. Wt: 194.3 g/mol
InChI Key: XZGRYNLIECOIAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives, including 1-Benzyl-3,3-dimethylthiourea, often involves reactions that yield compounds with both carbonyl and thiocarbonyl functional groups. These compounds are of interest for their biological activity, ability to coordinate metals, and involvement in hydrogen-bond formation. For example, the synthesis of benzoylthiourea derivatives can be carried out by reacting benzoyl isothiocyanate with amines, highlighting the versatility and reactivity of the thiourea moiety in synthetic chemistry (Atis et al., 2012).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including 1-Benzyl-3,3-dimethylthiourea, is characterized by the presence of intramolecular N-H...O hydrogen bonding, which leads to the formation of six-membered pseudo-rings that are quasi-aromatic. These structures can interact with phenyl rings via stacking-type interactions, further contributing to the compound's stability and unique properties (Okuniewski et al., 2017).

Chemical Reactions and Properties

Thiourea derivatives are known for their participation in a variety of chemical reactions, including the Michael reaction, where they can act as catalysts. These reactions often result in compounds with high enantio- and diastereoselectivity, showcasing the utility of thiourea derivatives in asymmetric synthesis (Okino et al., 2005).

Physical Properties Analysis

The physical properties of 1-Benzyl-3,3-dimethylthiourea and similar compounds can be studied through various spectroscopic techniques, including vibrational spectroscopy (IR and Raman), multinuclear NMR (1H and 13C), and elemental analysis. These studies help determine the compound's conformational features and stability, as seen in compounds exhibiting U-shape conformations and intramolecular hydrogen bonding (Lestard et al., 2015).

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

1-Benzyl-3,3-dimethylthiourea, similar to related compounds, displays interesting structural properties in crystallography. It has been observed that in certain compounds, such as 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea, the dimethylthiourea group is significantly twisted from the plane of the benzene ring. This twisting affects the molecular interactions, particularly hydrogen bonding, which is crucial in the formation of molecular chains and layers in the crystal structure (El‐Hiti et al., 2014).

Chemical Reactions and Intermediates

The chemistry of thiourea derivatives, including 1-Benzyl-3,3-dimethylthiourea, is diverse and complex. Studies have shown that these compounds can react with various other chemicals under different conditions, leading to the formation of several products. For instance, reactions with benzil in acid solutions and under alkaline conditions can yield a variety of products, including imidazolines and disulphides. These reactions are indicative of the versatile roles thiourea derivatives can play as intermediates in chemical syntheses (Broan & Butler, 1989, 1991).

Synthesis and Characterization of Derivatives

Thiourea derivatives are synthesized for various applications, including as corrosion inhibitors and catalysts. For example, 1,3-dibenzylthiourea and 1-benzyl-3-diisopropylthiourea have been studied for their roles in corrosion inhibition. The molecular structure and electronic properties of these compounds are often correlated with their performance in such applications (Torres et al., 2014).

Applications in Organic Synthesis

Thiourea derivatives, including 1-Benzyl-3,3-dimethylthiourea, have found applications in organic synthesis, particularly as catalysts. For instance, bifunctional catalysts containing a thiourea moiety have been developed for asymmetric Michael reactions. These catalysts demonstrate the potential of thiourea derivatives in facilitating stereoselective organic reactions (Okino et al., 2005).

Involvement in Biological Processes

1-Benzyl-3,3-dimethylthiourea, like other thiourea derivatives, can be involved in biological processes. For example, thioureas are known to act as scavengers of hydroxyl radicals and hypochlorous acid, which are relevant in the context of oxidative stress and inflammation. This highlights the potential biomedical applications of these compounds (Wasil et al., 1987).

Safety And Hazards

The safety information for 1-Benzyl-3,3-dimethylthiourea includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-benzyl-1,1-dimethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-12(2)10(13)11-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGRYNLIECOIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357628
Record name 1-benzyl-3,3-dimethylthiourea
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URL https://comptox.epa.gov/dashboard/DTXSID60357628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3,3-dimethylthiourea

CAS RN

2741-14-2
Record name NSC157321
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Record name 1-benzyl-3,3-dimethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BENZYL-1,1-DIMETHYL-2-THIOUREA
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